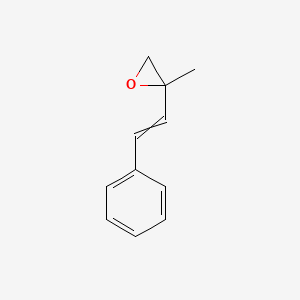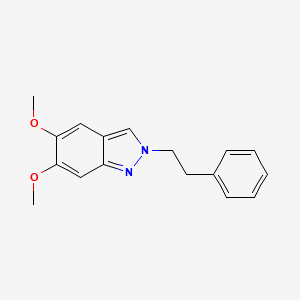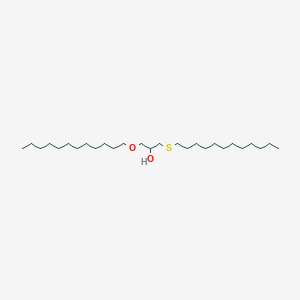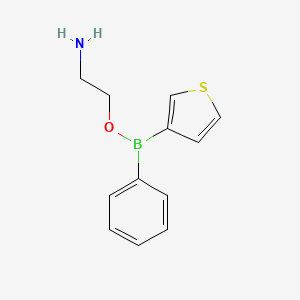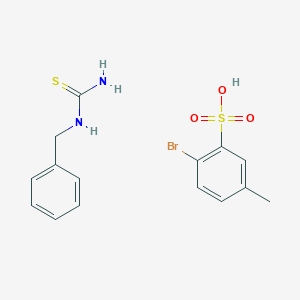
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization.
For 2-bromo-5-methylbenzenesulfonic acid, the synthesis involves the bromination of 5-methylbenzenesulfonic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: Both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of benzylthiourea involves its interaction with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. 2-bromo-5-methylbenzenesulfonic acid acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules, which can alter their chemical and physical properties.
類似化合物との比較
Similar Compounds
Thiourea: Similar to benzylthiourea but lacks the benzyl group.
5-methylbenzenesulfonic acid: Similar to 2-bromo-5-methylbenzenesulfonic acid but lacks the bromine atom.
Uniqueness
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is unique due to the combination of properties from both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid. This combination allows for a broader range of chemical reactions and applications compared to the individual compounds.
特性
CAS番号 |
56919-25-6 |
|---|---|
分子式 |
C15H17BrN2O3S2 |
分子量 |
417.3 g/mol |
IUPAC名 |
benzylthiourea;2-bromo-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7BrO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)7(4-5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
InChIキー |
IPYNUUQXPJBKBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


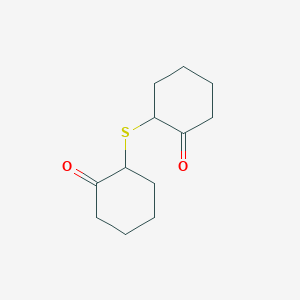

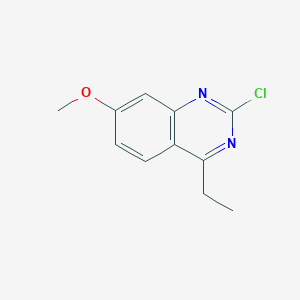
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
